1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine
Overview
Description
The compound “1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine” is a derivative of "4-Bromo-3-fluorobenzoyl chloride" . The latter is a compound with a molecular weight of 237.46 .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine” are not available, a related compound, “Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate”, was synthesized by mixing “methyl 3-amino-4-bromobenzoate” with “1,3-difluoro-2-nitrosobenzene” in glacial acetic acid and heating the reaction to 80 °C for 3 days .Scientific Research Applications
Structure and Vibrational Spectra
- A study by Taşal & Kumalar (2012) examined the molecular structure, conformational stability, and vibrational frequencies of a molecule similar to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine, revealing insights into its stable conformations and theoretical and experimental geometries (Taşal & Kumalar, 2012).
Molecule Decomposition via Plasma Jet
- Tanişli, Taşal, Şahin, & Dikmen (2019) investigated the decomposition of a related molecule using atmospheric pressure plasma treatment, observing changes in its structure and electronic transitions (Tanişli et al., 2019).
Electrospray-Active Derivatization Reagents
- Nishio et al. (2007) developed new derivatization reagents for the determination of steroids, utilizing compounds related to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine in liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) methods (Nishio et al., 2007).
Fluorobenzoyl Protective Groups in Synthesis
- Sjölin & Kihlberg (2001) explored fluorobenzoyl groups as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis, showing reduced beta-elimination with fluorobenzoyl groups (Sjölin & Kihlberg, 2001).
Synthesis and Antimicrobial Activity
- Saeed, Shaheen, Hameed, & Kazmi (2010) synthesized compounds related to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine and evaluated their in vitro antibacterial and antifungal activities (Saeed et al., 2010).
Multi-Component Hydrogen-Bonding Organic Salts
- Research by Yu et al. (2015) explored the crystallization of 1-methylpiperazine with aromatic carboxylic acids, leading to the formation of multi-component hydrogen-bonding salts and diverse 3D net supramolecular architectures (Yu et al., 2015).
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXWPRUSCYXXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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